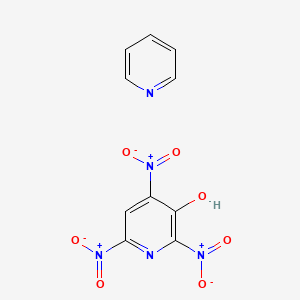

Pyridine;2,4,6-trinitropyridin-3-ol

Description

Key Identifiers and Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 143367-44-6 | |

| Molecular Weight | 309.19 g/mol | |

| IUPAC Name | This compound | |

| SMILES Notation | C1=CC=NC=C1.C1=C(C(=C(N=C1N+[O-])N+[O-])O)N+[O-] | |

| InChIKey | ZTTLYYBOGKXGGI-UHFFFAOYSA-N |

The co-crystalline nature of this compound is evident from its PubChem entry, which identifies it as a combination of pyridine and 2,4,6-trinitropyridin-3-ol. The parent compound, 2,4,6-trinitropyridin-3-ol (CID 2784729), forms hydrogen-bonded interactions with pyridine, stabilizing the crystal lattice. This structural motif is critical for understanding its physicochemical properties, such as solubility and thermal stability, though experimental data remain limited in publicly available literature.

Historical Context in Nitropyridine Chemistry

Nitropyridines have been studied since the late 19th century, with early work focusing on their synthesis via nitration of pyridine derivatives. The introduction of nitro groups onto the pyridine ring significantly alters electronic properties, enhancing reactivity for applications in explosives, pharmaceuticals, and agrochemicals. The synthesis of 2,4,6-trinitropyridin-3-ol derivatives emerged as part of efforts to explore highly nitrated aromatic systems, which often exhibit high energy densities suitable for energetic materials.

The co-crystallization of 2,4,6-trinitropyridin-3-ol with pyridine represents a modern advancement in crystal engineering, aiming to modulate stability and sensitivity in nitroaromatic compounds. Such strategies are analogous to those employed with trinitrotoluene (TNT) and other explosives, where co-crystals reduce volatility while maintaining performance. Despite these parallels, detailed studies on the synthesis pathways and applications of this compound remain sparse, highlighting opportunities for future research in nitroaromatic co-crystal design.

Comparative Analysis of Nitropyridine Derivatives

This table underscores the structural diversity within nitropyridine chemistry, where variations in substituent patterns dictate functional roles. The presence of multiple nitro groups in 2,4,6-trinitropyridin-3-ol distinguishes it as a high-energy-density compound, though its practical utilization remains underexplored compared to simpler derivatives like 4-nitropyridin-3-ol.

Properties

CAS No. |

143367-44-6 |

|---|---|

Molecular Formula |

C10H7N5O7 |

Molecular Weight |

309.19 g/mol |

IUPAC Name |

pyridine;2,4,6-trinitropyridin-3-ol |

InChI |

InChI=1S/C5H2N4O7.C5H5N/c10-4-2(7(11)12)1-3(8(13)14)6-5(4)9(15)16;1-2-4-6-5-3-1/h1,10H;1-5H |

InChI Key |

ZTTLYYBOGKXGGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pyridine;2,4,6-trinitropyridin-3-ol involves several steps, starting with the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions. The resulting compound is then subjected to further reactions to introduce the hydroxyl group at the 3 position .

Industrial production methods often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Pyridine;2,4,6-trinitropyridin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

Energetic Materials

Pyridine derivatives, including Pyridine;2,4,6-trinitropyridin-3-ol, have been investigated for their potential as high-energy materials. The incorporation of nitro groups into the pyridine ring enhances the energetic properties of these compounds.

Synthesis and Properties

The synthesis of trinitropyridines typically involves nitration processes that yield compounds with high densities and positive enthalpies of formation. For instance, studies have shown that 2,6-bis(trinitromethyl)pyridine exhibits detonation velocities comparable to traditional explosives like TNT and RDX, although it presents challenges in thermal stability .

| Compound | Detonation Velocity (m/s) | Pressure (GPa) | Thermal Stability |

|---|---|---|---|

| 2,6-bis(trinitromethyl)pyridine | 8700 | 33.2 | Low |

| This compound | TBD | TBD | TBD |

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Pyridine derivatives are known for their biological activities, including antimicrobial and anticancer properties.

Recent research highlights the antibacterial efficacy of pyridine-based compounds against various pathogens. For instance, studies have demonstrated that certain pyridine derivatives exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus . The trinitro substitution pattern may enhance these activities by altering the compound's interaction with biological targets.

Synthetic Methodologies

The synthesis of this compound involves advanced synthetic techniques that leverage the reactivity of the pyridine ring. Various methods have been developed to introduce nitro groups selectively.

Recent Advances

Recent advancements in synthetic methodologies include green chemistry approaches that minimize environmental impact while maximizing yield and efficiency. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to facilitate the production of pyridine derivatives with improved safety profiles .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyridine derivatives synthesized from this compound. The results showed promising activity against a range of bacterial strains, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of Pyridine;2,4,6-trinitropyridin-3-ol involves the release of a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they undergo rapid decomposition to produce nitrogen gas and other byproducts, leading to a high-energy release . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes and proteins, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Pyridine;2,4,6-trinitropyridin-3-ol and related compounds:

*Inferred molecular formula and weight based on substituent addition to pyridine.

Key Observations:

Acidity : The hydroxyl group in this compound is expected to exhibit strong acidity due to the electron-withdrawing nitro groups, which stabilize the deprotonated form. This contrasts with 2,3,6-Trimethoxypyridin-4-ol, where methoxy groups reduce acidity .

In contrast, silyl-protected derivatives (e.g., 2-((Trimethylsilyl)ethynyl)pyridin-3-ol) prioritize synthetic stability over reactivity .

Synthetic Utility : Halogenated analogs like 3-Iodo-5-nitropyridin-2-ol highlight the role of substituents in directing further functionalization, whereas the target compound’s nitro groups may limit electrophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.